Cas no 150587-69-2 (trans-1-(1-Adamantyl)propene)

trans-1-(1-Adamantyl)propene 化学的及び物理的性質
名前と識別子
-
- (E)-1-(Prop-1-en-1-yl)adamantane
- 1-[(1E)-Prop-1-en-1-yl]adamantane
- TRANS-1-(1-ADAMANTYL)PROPENE
- tricyclo[3.3.1.1~3,7~]decane, 1-[(1E)-1-propenyl]-
- 1-(propen-1-yl)adamantane
- 1-[(E)-prop-1-enyl]adamantane
- 1-[(1E)-1-Propenyl]adamantane
- trans-1-(1-Adamantyl)propene
-
- MDL: MFCD01321094
- インチ: InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3/b3-2+
- InChIKey: KJONNQZAPZNSNI-NSCUHMNNSA-N
- ほほえんだ: C/C=C/C12CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 176.1566
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
じっけんとくせい
- 密度みつど: 1.036±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 230.7±7.0 ºC (760 Torr),
- フラッシュポイント: 78.6±13.0 ºC,
- ようかいど: Insuluble (6.9E-4 g/L) (25 ºC),
- PSA: 0
trans-1-(1-Adamantyl)propene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A220028-100mg |
trans-1-(1-Adamantyl)propene |
150587-69-2 | 100mg |
$ 65.00 | 2022-05-31 | ||
A2B Chem LLC | AA75929-500mg |
1-[(1E)-Prop-1-en-1-yl]adamantane |
150587-69-2 | >95% | 500mg |
$384.00 | 2024-04-20 | |
A2B Chem LLC | AA75929-10g |
1-[(1E)-Prop-1-en-1-yl]adamantane |
150587-69-2 | >95% | 10g |
$884.00 | 2024-04-20 | |
Chemenu | CM276796-5g |
(E)-1-(Prop-1-en-1-yl)adamantane |
150587-69-2 | 95% | 5g |
$518 | 2021-06-15 | |
TRC | A220028-50mg |
trans-1-(1-Adamantyl)propene |
150587-69-2 | 50mg |
$ 50.00 | 2022-05-31 | ||
TRC | A220028-500mg |
trans-1-(1-Adamantyl)propene |
150587-69-2 | 500mg |
$ 185.00 | 2022-05-31 | ||
Chemenu | CM276796-5g |
(E)-1-(Prop-1-en-1-yl)adamantane |
150587-69-2 | 95% | 5g |
$518 | 2023-02-17 | |
A2B Chem LLC | AA75929-1g |
1-[(1E)-Prop-1-en-1-yl]adamantane |
150587-69-2 | >95% | 1g |
$405.00 | 2024-04-20 | |
Ambeed | A427553-5g |
(E)-1-(Prop-1-en-1-yl)adamantane |
150587-69-2 | 95% mix TBC as stabilizer | 5g |
$247.0 | 2024-04-23 | |
A2B Chem LLC | AA75929-5g |
1-[(1E)-Prop-1-en-1-yl]adamantane |
150587-69-2 | >95% | 5g |
$620.00 | 2024-04-20 |
trans-1-(1-Adamantyl)propene 関連文献
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
trans-1-(1-Adamantyl)propeneに関する追加情報
Introduction to trans-1-(1-Adamantyl)propene (CAS No. 150587-69-2)
trans-1-(1-Adamantyl)propene (CAS No. 150587-69-2) is a unique and structurally interesting compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, also known as trans-1-(1-adamantyl)-2-propene, is a member of the adamantane family, which is characterized by its tricyclic cage structure. The adamantane core provides exceptional stability and rigidity, making it an attractive scaffold for various applications.
The adamantane framework in trans-1-(1-Adamantyl)propene is particularly noteworthy due to its high degree of symmetry and thermal stability. These properties make it an ideal candidate for the synthesis of advanced materials and pharmaceutical intermediates. The presence of the propene group adds a reactive site that can be readily functionalized, opening up a wide range of synthetic possibilities.
In recent years, there has been a growing interest in the use of trans-1-(1-Adamantyl)propene as a building block for the development of novel materials. Research has shown that this compound can be used to create polymers with unique mechanical and thermal properties. For instance, a study published in the Journal of Polymer Science demonstrated that copolymers containing trans-1-(1-Adamantyl)propene exhibited enhanced tensile strength and thermal stability compared to conventional polymers. These findings have significant implications for applications in industries such as automotive, aerospace, and electronics.
Beyond materials science, trans-1-(1-Adamantyl)propene has also shown promise in pharmaceutical research. The adamantane core has been extensively studied for its potential in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. A recent study published in the Journal of Medicinal Chemistry explored the use of trans-1-(1-Adamantyl)propene-derived compounds as prodrugs for targeted drug delivery. The results indicated that these compounds could effectively improve the pharmacokinetic properties of drugs, leading to enhanced therapeutic efficacy and reduced side effects.
The synthetic versatility of trans-1-(1-Adamantyl)propene has also been leveraged in the development of new catalysts and ligands. The rigid structure of the adamantane core provides a stable platform for the attachment of functional groups, making it an excellent choice for designing catalysts with high selectivity and activity. A study published in the Catalysis Science & Technology journal reported the synthesis of palladium complexes using trans-1-(1-Adamantyl)propene-based ligands. These complexes demonstrated excellent catalytic performance in cross-coupling reactions, highlighting their potential in industrial processes.
In addition to its synthetic applications, trans-1-(1-Adamantyl)propene has been investigated for its potential as a model compound in theoretical studies. The unique electronic and steric properties of this molecule make it an ideal candidate for computational chemistry studies aimed at understanding fundamental chemical principles. Research published in the Theoretical Chemistry Accounts journal utilized density functional theory (DFT) calculations to explore the electronic structure and reactivity of trans-1-(1-Adamantyl)propene. The findings provided valuable insights into the mechanisms underlying its reactivity and stability.
The environmental impact of chemical compounds is an increasingly important consideration in modern research. Studies have shown that trans-1-(1-Adamantyl)propene exhibits low toxicity and minimal environmental impact, making it a more sustainable choice compared to many traditional chemicals. This aspect is particularly relevant given the growing emphasis on green chemistry and sustainable practices in both academic and industrial settings.
In conclusion, trans-1-(1-Adamantyl)propene (CAS No. 150587-69-2) is a versatile compound with a wide range of applications in materials science, pharmaceutical research, catalysis, and theoretical studies. Its unique structural features and favorable properties make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in various scientific fields.
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